molecular formula C18H13N5O4 B12383145 Antiproliferative agent-42

Antiproliferative agent-42

Cat. No.: B12383145
M. Wt: 363.3 g/mol
InChI Key: RUDJGFFLROFFPI-UHFFFAOYSA-N
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Description

Antiproliferative agent-42 is a synthetic compound known for its significant activity against various cancer cell lines. It has been extensively studied for its potential to inhibit cell proliferation, making it a promising candidate in the field of cancer therapy. The compound’s unique structure allows it to interact with specific molecular targets, leading to the suppression of tumor growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-42 typically involves a multi-step process. One common route includes the cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Antiproliferative agent-42 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, hydroxide, amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Antiproliferative agent-42 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which antiproliferative agent-42 exerts its effects involves multiple pathways:

    Molecular Targets: The compound targets specific proteins involved in cell proliferation, such as kinases and transcription factors.

    Pathways Involved: It interferes with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Antiproliferative agent-42 is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Bisbenzazole derivatives, benzopyran-4-one-isoxazole hybrids, and eugenol derivatives.

    Uniqueness: Unlike other compounds, this compound exhibits a higher selectivity towards cancer cells and lower toxicity towards normal cells.

Properties

Molecular Formula

C18H13N5O4

Molecular Weight

363.3 g/mol

IUPAC Name

16-(3-nitrophenyl)-6,9,12,13-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,10(15)-tetraene-11,14-dione

InChI

InChI=1S/C18H13N5O4/c24-17-14-13(10-3-1-4-11(9-10)23(26)27)15-12-5-2-6-21(12)7-8-22(15)16(14)18(25)20-19-17/h1-6,9H,7-8H2,(H,19,24)(H,20,25)

InChI Key

RUDJGFFLROFFPI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C3=C2C(=O)NNC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CN51

Origin of Product

United States

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